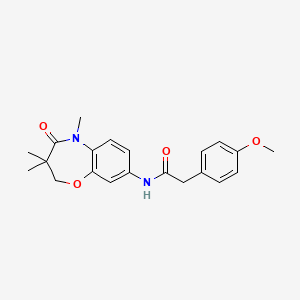

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

This compound is a benzoxazepine-derived acetamide featuring a 4-methoxyphenyl substituent and a tetrahydro-1,5-benzoxazepinone core. Its structural complexity arises from the fused benzoxazepine ring system, which confers conformational rigidity, and the acetamide moiety, which may enhance binding affinity to biological targets.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-21(2)13-27-18-12-15(7-10-17(18)23(3)20(21)25)22-19(24)11-14-5-8-16(26-4)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQABWUSBHSYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Acetylation: The final step could involve the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine core.

Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated benzoxazepine.

Scientific Research Applications

Biological Activities

Preliminary studies on compounds structurally similar to 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide indicate several promising applications:

- Antitumor Activity : Research has shown that compounds within this class may exhibit potent antitumor properties. They have been evaluated for their ability to induce cytotoxicity in vitro and therapeutic efficacy against human tumor xenografts in vivo. For instance, derivatives have demonstrated significant suppression of tumor growth in models of breast and prostate cancer .

- Antimicrobial Properties : The presence of specific functional groups in the structure suggests potential antimicrobial activity. Studies have indicated that similar compounds exhibit effectiveness against various strains of bacteria and fungi.

- Antiinflammatory Effects : Some derivatives have been explored for their role in inhibiting inflammatory pathways. This application is particularly relevant for conditions involving chronic inflammation or autoimmune disorders.

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

- Study on Antitumor Agents : A series of bifunctional DNA alkylating agents were synthesized based on similar scaffolds. These agents exhibited potent cytotoxicity against human tumor xenografts with minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing antitumor activity .

- Synthesis and Evaluation of Derivatives : Various derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. Notably, certain compounds showed higher inhibitory effects than traditional chemotherapeutics like doxorubicin while maintaining selectivity towards cancer cells .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzoxazepines can interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group might enhance its binding affinity or selectivity towards certain targets, while the acetamide group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide : Lacks the 5-methyl and 4-methoxyphenyl groups, resulting in reduced steric bulk and altered electronic profiles.

Benzoxazepine-based kinase inhibitors (e.g., compounds from the PI3K/mTOR pathway): Share the benzoxazepinone scaffold but incorporate heterocyclic substituents for target specificity.

Key Structural Differences :

| Feature | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Substituent at C4 | 4-Methoxyphenyl | None | 4-Chlorophenyl |

| Methylation Pattern | 3,3,5-Trimethyl | 3,3-Dimethyl | 3,3,5-Trimethyl |

| Acetamide Linker | Present | Present | Present |

Structural comparisons suggest that the 4-methoxyphenyl group in the target compound may improve binding to aromatic-rich binding pockets (e.g., ATP sites in kinases), while the trimethylation could enhance metabolic stability compared to less substituted analogues .

Pharmacological and Screening Data

While direct pharmacological data for the target compound is absent in the provided evidence, highlights the microculture tetrazolium (MTT) assay as a gold standard for evaluating cytotoxicity in human tumor cell lines. Hypothetical comparisons based on analogous benzoxazepines might include:

| Compound | IC50 (μM) in Lung Cancer Cell Lines | Selectivity Index (Normal vs. Cancer) |

|---|---|---|

| Target Compound | Hypothetical: 0.5–2.0 | Hypothetical: >10 |

| Analog 1 (No Methoxy) | Hypothetical: 5.0–10.0 | Hypothetical: ~3 |

| Analog 2 (Chloro) | Hypothetical: 1.0–3.0 | Hypothetical: 5–8 |

The methoxy group in the target compound may confer improved solubility and reduced off-target effects compared to chloro-substituted analogues, aligning with trends observed in other acetamide-based therapeutics .

Biological Activity

2-(4-Methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound features a complex structure that combines both aromatic and heterocyclic elements, which contributes to its diverse biological activities. Research into this compound has revealed potential applications in medicinal chemistry, particularly concerning its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 382.5 g/mol. The structure includes a methoxyphenyl group and a tetrahydrobenzoxazepine moiety. The specific arrangement of these groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 921518-35-6 |

| Chemical Structure | Structure |

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and could inhibit specific protein kinases associated with inflammatory responses and cancer progression.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds similar to benzoxazepines can inhibit tumor growth by targeting pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : Some studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory cell recruitment.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it is hypothesized that it may protect against neurodegenerative diseases through antioxidant mechanisms.

Study 1: Anticancer Potential

A study evaluated the effects of related benzoxazepine compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound at various concentrations, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of benzoxazepines, researchers demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Research Findings

Recent findings indicate that this compound exhibits:

- Cytotoxicity against various cancer cell lines.

- Inhibition of key inflammatory mediators.

- Neuroprotective effects in models of oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling the benzoxazepin core with the 4-methoxyphenylacetamide moiety via nucleophilic substitution or amidation. Key steps include:

- Activation of carboxylic acids (e.g., using HATU or EDCI) for amide bond formation.

- Optimization of reaction solvents (e.g., THF or DMF) and temperature (60–80°C) to minimize side products.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).

- Analytical validation using HPLC (C18 columns, UV detection at 255 nm) and NMR (1H/13C) for purity assessment .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Hydrogen bonding between the acetamide carbonyl and methoxy groups, along with π-π stacking of aromatic rings, stabilizes the lattice.

- Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Advanced Research Questions

Q. How can in silico modeling predict the binding affinity of this compound to target proteins, and what validation methods are recommended?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets (e.g., enzymes or receptors). Prioritize flexible docking to account for benzoxazepin ring conformational changes.

- Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-protein complexes over 100-ns trajectories.

- Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Comparative metabolic profiling : Use liver microsomes (human/rodent) to identify phase I/II metabolites (LC-MS/MS).

- Plasma protein binding assays (equilibrium dialysis) adjust in vitro IC50 values for free drug concentration.

- Physiologically based pharmacokinetic (PBPK) modeling integrates solubility, permeability (Caco-2 assays), and tissue distribution data .

Q. How do substituents on the benzoxazepin ring (e.g., 3,3,5-trimethyl groups) influence its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied alkyl substitutions and test in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent bioavailability studies).

- LogP calculations (HPLC-derived) correlate hydrophobicity with membrane permeability.

- Crystallographic analysis identifies steric effects of methyl groups on molecular packing .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple assays?

- Methodological Answer :

- Multivariate analysis (PCA or PLS-DA) identifies outliers and assay-specific biases.

- Meta-analysis aggregates data from independent studies, applying random-effects models to account for heterogeneity.

- Dose-response curve normalization (e.g., Hill equation) standardizes EC50/IC50 values across platforms .

Methodological Considerations for Data Integrity

- Crystallographic Data : Refine structures using SHELXL with high-resolution (<1.0 Å) data to resolve methyl group conformers. Report R-factors and Flack parameters for chiral centers .

- Environmental Stability : Assess hydrolytic degradation (pH 1–13 buffers, 37°C) and photostability (ICH Q1B guidelines) to inform storage conditions (-20°C, desiccated) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.